molecular formula C16H32O6 B1670177 Decyl beta-D-glucopyranoside CAS No. 58846-77-8

Decyl beta-D-glucopyranoside

Cat. No.: B1670177
CAS No.: 58846-77-8
M. Wt: 320.42 g/mol
InChI Key: JDRSMPFHFNXQRB-IBEHDNSVSA-N
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Description

Decyl beta-D-glucopyranoside is a nonionic surfactant widely used in various industries due to its amphipathic nature. This compound consists of a decyl group attached to a glucose molecule, forming a glycosidic bond. It is known for its excellent surfactant properties, making it useful in cleaning products, cosmetics, food, and pharmaceuticals .

Mechanism of Action

Target of Action

Decyl glucoside primarily targets the skin and hair as a surfactant . It is often used in cosmetic formularies, including baby shampoo and products for individuals with sensitive skin . It also interacts with proteins such as bovine serum albumin (BSA) .

Mode of Action

Decyl glucoside is an alkyl polyglucoside , which means it is a non-ionic surfactant . As a surfactant, it works by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . It also helps stabilize emulsions in skincare products, ensuring that oil- and water-based components remain blended . When interacting with proteins like BSA, it has the capacity to quench the intrinsic fluorescence via the formation of decyl glucoside/BSA complexes .

Biochemical Pathways

It is known that surfactants like decyl glucoside can alter the surface properties of solutions, with the subsequent formation of micelles through aggregation . This action can affect the distribution and behavior of other molecules in the solution.

Pharmacokinetics

As a surfactant, it is known to have excellent foaming capacity and good dermatological compatibility . It is also biodegradable and derived from plant-based substances, suggesting it may have a favorable environmental and safety profile .

Result of Action

The primary result of decyl glucoside’s action is the cleansing of the skin and hair. It removes dirt and excess oil without causing irritation or disrupting the skin’s natural oil production . In hair care preparations, it helps remove buildup without stripping hair of color or natural oils . It also has the ability to hydrate and protect the skin from drying out .

Action Environment

Environmental factors can influence the action, efficacy, and stability of decyl glucoside. For instance, its foaming and cleansing properties can be affected by the hardness of water. Furthermore, its stability and effectiveness can be influenced by the pH and temperature of the solution it is in .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl beta-D-glucopyranoside can be synthesized through enzymatic methods, particularly using beta-glucosidase enzymes. One common method involves reverse hydrolysis reactions in non-aqueous systems. For instance, a reaction mixture containing glucose, decanol, and an enzyme such as the N189F dalcochinase mutant can yield this compound. The reaction is typically carried out at 30°C with specific proportions of organic solvents and ionic liquids .

Industrial Production Methods: Industrial production of this compound often employs similar enzymatic methods due to their regio- and stereo-selectivity under mild conditions. The use of organic solvents and ionic liquids in the reaction mixture helps in achieving higher yields and simplifying product separation .

Chemical Reactions Analysis

Types of Reactions: Decyl beta-D-glucopyranoside primarily undergoes hydrolysis reactions. The enzymatic synthesis itself involves reverse hydrolysis, where the glycosidic bond is formed. Additionally, it can undergo transglucosylation reactions, where the glucose moiety is transferred to another alcohol .

Common Reagents and Conditions:

    Hydrolysis: Water and beta-glucosidase enzymes are commonly used.

    Transglucosylation: Various alcohols and beta-glucosidase enzymes are employed.

Major Products:

Scientific Research Applications

Decyl beta-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Octyl beta-D-glucopyranoside
  • Dodecyl beta-D-glucopyranoside
  • Hexathis compound

Comparison: this compound is unique due to its balance between hydrophobic and hydrophilic properties, making it an effective surfactant for a wide range of applications. Compared to octyl beta-D-glucopyranoside, it has a longer alkyl chain, providing better solubilization properties. On the other hand, dodecyl and hexadecyl beta-D-glucopyranosides have longer alkyl chains, which can enhance their surfactant properties but may also increase their hydrophobicity, limiting their solubility in aqueous solutions .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRSMPFHFNXQRB-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041208
Record name Decyl beta-D-glucopyranoside
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Molecular Weight

320.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58846-77-8, 59947-99-8
Record name Decyl glucoside
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Record name Decyl glucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triton X 190
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Record name Decyl beta-D-glucopyranoside
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Record name Decyl β-D-glucopyranoside
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Record name DECYL GLUCOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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